N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15(14-10-12-8-4-5-9-13(12)22-14)18-17-20-19-16(23-17)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHVRCDLMDEPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 5-cyclohexyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide with benzofuran-2-carboxylic acid chloride in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .
Comparison with Similar Compounds
Table 1. Structural Features of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide and Analogs
Key Observations :
- Heterocycle Isomerism : The target compound and LMM11/ derivatives share the 1,3,4-oxadiazole ring, whereas 872868-48-9 contains a 1,2,5-oxadiazole (furazan), which alters electronic properties and binding interactions.
- Functional Groups: The carboxamide group in the target compound contrasts with sulfonamide moieties in LMM11 and derivatives. Sulfonamides are known for strong hydrogen-bonding and enzyme inhibition, while carboxamides may offer different pharmacokinetic profiles.
Key Insights :
- Antifungal Potential: LMM11 , which shares the 1,3,4-oxadiazole scaffold and cyclohexyl substitution, demonstrated efficacy against C. albicans via thioredoxin reductase inhibition. This suggests the target compound may exhibit similar antifungal mechanisms.
- Anti-inflammatory and Antimicrobial Activity : derivatives with sulfonamide-linked 1,3,4-oxadiazoles showed broad anti-inflammatory and antimicrobial effects, likely due to sulfonamide’s enzyme inhibition properties . The target compound’s carboxamide group may modulate these effects.
- Heterocycle-Dependent Bioactivity : Tetrazole and triazole derivatives (Evidences 2-4) exhibit plant growth regulation, highlighting how heterocycle choice (tetrazole vs. oxadiazole) directs biological targeting .
Pharmacokinetic and Physicochemical Considerations
- Lipophilicity : The cyclohexyl group in the target compound and LMM11 may enhance cell membrane penetration, critical for intracellular targets like fungal enzymes .
- Solubility : The carboxamide group in the target compound may improve aqueous solubility relative to sulfonamide derivatives, balancing lipophilicity for optimized bioavailability.
Biological Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations, focusing on its potential applications in treating various diseases.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a 1,3,4-oxadiazole ring and a benzofuran moiety. Its molecular formula is , with a molecular weight of 316.37 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.37 g/mol |
| CAS Number | 922078-26-0 |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of cyclohexyl hydrazine with benzofuran derivatives under acidic conditions to form the oxadiazole ring. The reaction conditions are critical for optimizing yield and purity.
Anticancer Activity
Several studies have reported the anticancer properties of compounds containing oxadiazole and benzofuran moieties. For instance, derivatives exhibiting IC50 values in the micromolar range against various cancer cell lines have been documented.
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 9.27 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 2.76 |
| Human Renal Cancer (RXF 486) | 1.143 |
Research indicates that modifications in the oxadiazole structure can enhance antiproliferative activity, making it a promising scaffold for drug development targeting cancer cells .
Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory effects in various in vitro assays. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and pathways, which are crucial in inflammatory diseases .
Antidiabetic Activity
The compound has shown potential antidiabetic activity through mechanisms that include modulation of glucose uptake and insulin sensitivity in cellular models. In vivo studies are required to further validate these findings .
Case Studies and Research Findings
A notable study conducted by Selvaraj et al. synthesized a series of oxadiazole derivatives and evaluated their biological activities comprehensively. The study highlighted the promising anticancer and anti-inflammatory properties of these compounds, including this compound .
Another research paper explored the broader category of oxadiazole derivatives in drug discovery, emphasizing their diverse biological activities such as anticancer, antibacterial, and antiviral effects . This underscores the importance of this compound class in developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with 5-cyclohexyl-1,3,4-oxadiazol-2-amine precursors. Key steps include:
Cyclocondensation : Cyclohexyl-substituted hydrazide intermediates are reacted with carbon disulfide or cyanogen bromide to form the oxadiazole ring .
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzofuran carboxylate to the oxadiazole amine.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yields. Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodology : A combination of spectroscopic and crystallographic methods is required:
NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, benzofuran aromatic signals at δ 7.0–8.0 ppm) .
Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 369.15 for CHNO).
X-ray Diffraction : Single-crystal analysis resolves bond angles and confirms oxadiazole-benzofuran planarity .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology : Prioritize in vitro assays based on structural analogs:
Antimicrobial Activity : Test against Gram-positive/negative bacteria using MIC assays, referencing oxadiazole derivatives with known efficacy against S. aureus .
Antioxidant Potential : Employ DPPH radical scavenging assays, comparing to control antioxidants like BHA .
- Note : Use dose-response curves (0.1–100 µM) and validate cytotoxicity via MTT assays on mammalian cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodology :
Substituent Variation : Replace the cyclohexyl group with bicyclo[3.1.0]hexanyl or fluorophenoxy moieties to assess steric/electronic effects on target binding .
Oxadiazole Modifications : Synthesize thio-oxadiazole or triazole analogs to compare ring stability and hydrogen-bonding capacity .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to enzymes like COX-2 or β-lactamases .
Q. What strategies resolve contradictions in reported biological data for benzofuran-oxadiazole hybrids?
- Methodology :
Meta-Analysis : Compare datasets across studies, noting variables like assay conditions (pH, solvent) or cell line specificity .
Mechanistic Studies : Use fluorescence quenching or SPR to directly measure target-ligand interactions, avoiding indirect assay artifacts .
- Case Example : Discrepancies in antioxidant activity may arise from pro-oxidant behavior at high concentrations; validate via redox-sensitive probes like DCFH-DA .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodology :
ADMET Prediction : Use SwissADME or QikProp to calculate logP (target <5), polar surface area (<140 Ų), and CYP450 inhibition profiles .
Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or amide) to the benzofuran core while monitoring logD shifts .
- Validation : Cross-check in silico results with experimental solubility (shake-flask method) and metabolic stability in liver microsomes .
Q. What advanced spectral techniques are critical for detecting degradation products under stress conditions?
- Methodology :
LC-MS/MS : Identify hydrolytic (e.g., benzofuran ring opening) or oxidative (quinone formation) degradation products under acidic/alkaline conditions .
Stability Studies : Use accelerated thermal stress (40°C/75% RH) and monitor via HPLC-UV at 254 nm .
- Contingency : If degradation exceeds 5%, consider lyophilization or formulation with cyclodextrins to improve shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
